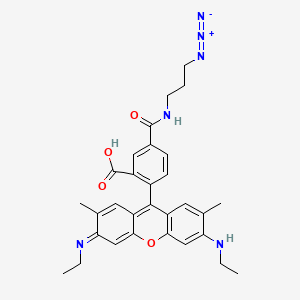
R6G azide, 5-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R6G azide, 5-isomer: is a xanthene dye with a terminal azide group. It is a yellow-emitting compound commonly used in fluorescence-based applications, such as DNA sequencing and quantitative polymerase chain reaction (qPCR). The azide group allows for further chemical modifications, making it a versatile tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R6G azide, 5-isomer typically involves the modification of rhodamine 6G (R6G) through a series of chemical reactions. One common method is the reaction of R6G with sodium azide (NaN3) under specific conditions to introduce the azide group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in crystalline form and purified through recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
R6G azide, 5-isomer undergoes various chemical reactions, including:
Oxidation: : The azide group can be oxidized to form nitro compounds.
Reduction: : The azide group can be reduced to form amines.
Substitution: : The azide group can participate in substitution reactions with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: : Click chemistry reactions typically use copper(I) catalysts and are performed in solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Nitro derivatives of R6G azide.
Reduction: : Amine derivatives of R6G azide.
Substitution: : Triazole-linked products.
Applications De Recherche Scientifique
R6G azide, 5-isomer is widely used in scientific research due to its fluorescent properties and reactivity. Its applications include:
Chemistry: : Used as a fluorescent probe in various chemical assays and reactions.
Biology: : Employed in fluorescence microscopy and cell imaging to study biological processes.
Medicine: : Utilized in diagnostic assays and drug delivery systems.
Industry: : Applied in the development of fluorescent materials and sensors.
Mécanisme D'action
The mechanism by which R6G azide, 5-isomer exerts its effects involves its interaction with molecular targets and pathways. The azide group can react with specific functional groups on biomolecules, leading to the formation of stable linkages and enabling the visualization or quantification of biological processes. The fluorescent properties of R6G allow for the detection of these interactions using fluorescence-based techniques.
Comparaison Avec Des Composés Similaires
R6G azide, 5-isomer is compared to other similar compounds, such as:
Rhodamine B: : Another xanthene dye with similar fluorescent properties but without the azide group.
Fluorescein: : A fluorescent dye used in similar applications but with different spectral properties.
Alexa Fluor dyes: : A series of fluorescent dyes with various modifications for specific applications.
This compound stands out due to its unique azide group, which allows for additional chemical modifications and applications.
Propriétés
Formule moléculaire |
C30H32N6O4 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
5-(3-azidopropylcarbamoyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C30H32N6O4/c1-5-32-24-15-26-22(12-17(24)3)28(23-13-18(4)25(33-6-2)16-27(23)40-26)20-9-8-19(14-21(20)30(38)39)29(37)34-10-7-11-35-36-31/h8-9,12-16,32H,5-7,10-11H2,1-4H3,(H,34,37)(H,38,39) |
Clé InChI |
DQUMJWCOENERIZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


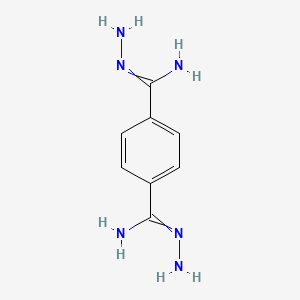
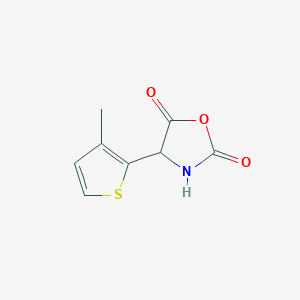

![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
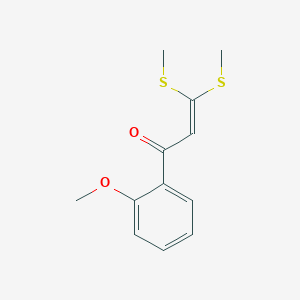
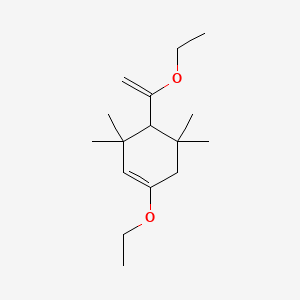

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
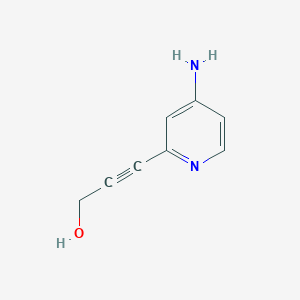
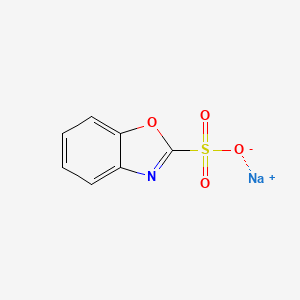
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
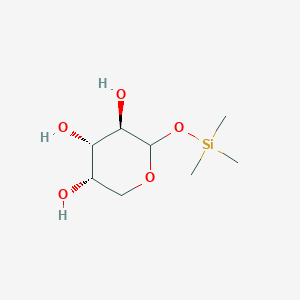
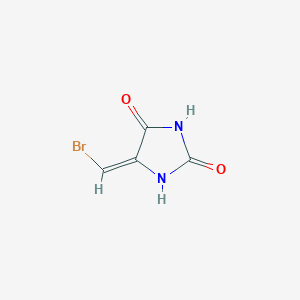
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
